Product packaging for 2-chloro-N-(2-ethynylphenyl)acetamide(Cat. No.:)

2-chloro-N-(2-ethynylphenyl)acetamide

Cat. No.: B13558523
M. Wt: 193.63 g/mol
InChI Key: FWEAHPUWLDWNPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(2-ethynylphenyl)acetamide (CAS 2137793-49-6) is an organic compound with the molecular formula C 10 H 8 ClNO and a molecular weight of 193.63 g/mol . This molecule features two highly reactive functional groups: a chloroacetamide moiety and a terminal alkyne (ethynyl) group on an ortho-substituted aniline ring. This unique structure makes it a valuable multifunctional synthetic intermediate or molecular building block in various research fields, including medicinal chemistry and materials science . The terminal alkyne group is particularly useful in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions , a cornerstone of "click chemistry," enabling the efficient and selective synthesis of complex 1,2,3-triazole-containing structures . Concurrently, the chloroacetamide group can act as an electrophile, allowing for nucleophilic substitution reactions with amines, thiols, and other nucleophiles to form more elaborate amide or thioether-linked compounds. The combination of these groups on a single benzene ring provides researchers with a versatile scaffold for constructing targeted molecular architectures, such as enzyme inhibitors or novel polymers. This product is intended for use as a For Research Use Only chemical and is not intended for diagnostic or therapeutic uses. Proper storage conditions and handling in accordance with laboratory safety protocols are recommended .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO B13558523 2-chloro-N-(2-ethynylphenyl)acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

2-chloro-N-(2-ethynylphenyl)acetamide

InChI

InChI=1S/C10H8ClNO/c1-2-8-5-3-4-6-9(8)12-10(13)7-11/h1,3-6H,7H2,(H,12,13)

InChI Key

FWEAHPUWLDWNPY-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1NC(=O)CCl

Origin of Product

United States

Chemical Transformations and Reactivity of the N Aryl 2 Chloroacetamide Class

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The most prominent feature of the N-aryl-2-chloroacetamide class is the high reactivity of the α-chloro group towards nucleophilic substitution. researchgate.net The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-chlorine bond, making it susceptible to attack by a wide array of nucleophiles. This reactivity is the foundation for the synthesis of a multitude of derivatives with applications in various fields of chemistry.

Alkylation Reactions with Various Nucleophiles (e.g., amines, piperazines)

The displacement of the chlorine atom by nitrogen-based nucleophiles is a common and straightforward transformation for N-aryl-2-chloroacetamides. researchgate.net Reactions with primary and secondary amines, as well as with cyclic amines like piperazine (B1678402), proceed readily to yield N-substituted glycine (B1666218) amide derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The general scheme for this reaction involves the nucleophilic attack of the amine on the α-carbon, leading to the expulsion of the chloride ion.

For instance, the reaction of a generic N-aryl-2-chloroacetamide with a primary amine (R-NH2) or a secondary amine (R2NH) results in the formation of the corresponding N-aryl-(2-(alkylamino))acetamide or N-aryl-(2-(dialkylamino))acetamide. Similarly, reaction with piperazine can lead to mono- or di-substituted products, depending on the stoichiometry of the reactants. A recent study detailed the synthesis of novel thieno[2,3-b]pyridines where 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone) was used as a precursor, highlighting the utility of this class of compounds in building complex heterocyclic systems.

NucleophileProduct ClassGeneral Structure of Product
Primary Amine (R-NH₂)N-Aryl-(2-(alkylamino))acetamideAr-NH-CO-CH₂-NHR
Secondary Amine (R₂NH)N-Aryl-(2-(dialkylamino))acetamideAr-NH-CO-CH₂-NR₂
Piperazine (mono-alkylation)N-Aryl-(2-(piperazin-1-yl))acetamideAr-NH-CO-CH₂-N(CH₂CH₂)₂NH
Piperazine (di-alkylation)1,4-Bis(N-arylacetamidomethyl)piperazine(Ar-NH-CO-CH₂-N(CH₂CH₂)₂)₂

Formation of Organochalcogenide Compounds

The electrophilic nature of the α-carbon in N-aryl-2-chloroacetamides also allows for reactions with chalcogen-based nucleophiles, leading to the formation of organosulfur, organoselenium, and organotellurium compounds. These reactions expand the synthetic utility of the N-aryl-2-chloroacetamide scaffold, providing access to molecules with interesting biological and material properties.

Research has demonstrated the synthesis of various organochalcogenide compounds through the reaction of 2-chloro-N-arylacetamides with appropriate chalcogen nucleophiles. For example, the reaction with sodium hydrogen selenide (B1212193) (NaHSe), prepared in situ, yields diorganyl selenide compounds. ekb.eg Similarly, reacting N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide with sodium chalcogenates (Na2E, where E = S, Se, Te) results in the formation of corresponding cyclic chalcogenide compounds. ekb.eg The general approach involves the nucleophilic attack of the chalcogenide anion on the carbon atom bearing the chlorine, leading to the formation of a carbon-chalcogen bond.

Chalcogen NucleophileProduct ClassGeneral Reaction Description
Sodium Hydrogen Selenide (NaHSe)Diorganyl SelenideReaction of 2-chloro-N-arylacetamide with in situ prepared NaHSe. ekb.eg
Sodium Sulfide (Na₂S)Cyclic ThioetherReaction of a bis-electrophile like N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide with Na₂S. ekb.eg
Sodium Selenide (Na₂Se)Cyclic SelenoetherReaction of a bis-electrophile with Na₂Se. ekb.eg
Sodium Telluride (Na₂Te)Cyclic TelluroetherReaction of a bis-electrophile with Na₂Te. ekb.eg

Reactivity at the Amide Nitrogen

The reactivity at the amide nitrogen in N-aryl-2-chloroacetamides is generally limited compared to the highly reactive α-chloro position. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance, which significantly reduces its nucleophilicity. As a result, direct N-alkylation or N-acylation of the amide nitrogen is not a common reaction pathway under standard conditions.

However, the amide proton is weakly acidic and can be removed by a strong base. The resulting amidate anion is a more potent nucleophile, but reactions tend to occur at the more nucleophilic oxygen atom (O-alkylation) or are used to facilitate other transformations within the molecule rather than direct N-alkylation. Under certain specific and often harsh conditions, such as SOCl2-catalyzed deacylation, the amide bond can be cleaved. researchgate.net In general, for synthetic purposes, the amide nitrogen of 2-chloro-N-arylacetamides is considered a relatively inert site, with the chemistry of the molecule being dominated by the reactivity of the chloroacetyl group and the aryl ring.

Transformations of the Ethynyl (B1212043) Moiety in 2-chloro-N-(2-ethynylphenyl)acetamide Derivatives

The presence of a terminal alkyne in this compound introduces a highly versatile functional group that can participate in a wide range of metal-catalyzed transformations. This opens up possibilities for the synthesis of complex polycyclic and heterocyclic systems.

Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions Leading to Polycyclic Systems (e.g., Biindolyls)

Palladium catalysts are well-known for their ability to mediate a vast array of cross-coupling and cyclization reactions involving alkynes. For derivatives of this compound, the ethynyl group can undergo various palladium-catalyzed transformations. While direct synthesis of biindolyls from this specific substrate is not extensively documented, the principles of palladium catalysis suggest plausible pathways. For instance, Sonogashira coupling of the terminal alkyne with an appropriate aryl halide could be a key step in building more complex structures.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation and Derivative Synthesis

The terminal ethynyl group in this compound is an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The CuAAC reaction is known for its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups, making it a powerful tool for molecular construction and derivatization.

In the context of this compound, the CuAAC reaction would involve reacting the alkyne with an organic azide (B81097) (R-N3) in the presence of a copper(I) catalyst. This would lead to the formation of a 1-(2-acetamidophenyl)-4-substituted-1H-1,2,3-triazole. The resulting triazole ring is a stable aromatic system that can act as a linker or introduce new functionalities into the molecule. The versatility of the azide component allows for the introduction of a wide range of substituents, enabling the synthesis of a diverse library of triazole derivatives from this compound.

Azide Reactant (R-N₃)Potential Triazole ProductSignificance of Derivatization
Benzyl Azide2-chloro-N-(2-(4-benzyl-1H-1,2,3-triazol-1-yl)phenyl)acetamideIntroduction of a benzylic group for further functionalization.
Azido-functionalized PEGPEGylated triazole derivativeImprovement of solubility and pharmacokinetic properties.
Azido-biotinBiotinylated triazole derivativeCreation of molecular probes for biochemical assays.
Glycosyl AzideGlycoconjugateSynthesis of carbohydrate-containing molecules for biological studies.

Hydrolysis and Other Degradative Pathways of the Acetamide (B32628) Bond

The stability of the acetamide bond in N-aryl-2-chloroacetamides is susceptible to both chemical and biological degradation. The specific pathways are highly dependent on environmental conditions such as pH and the presence of microbial agents.

Chemical Hydrolysis

Studies on various chloroacetamide herbicides reveal that hydrolysis can proceed under both acidic and basic conditions, often leading to different products. nih.gov The reaction mechanism is significantly influenced by the nature of the substituents on the amide nitrogen. nih.govacs.org

Base-Catalyzed Hydrolysis : Under basic conditions, two principal competing pathways are observed for chloroacetamides:

Nucleophilic Substitution (SN2) : The most common pathway involves the attack of a hydroxide (B78521) ion on the α-carbon, displacing the chloride ion to form a 2-hydroxy-N-arylacetamide derivative. acs.org This intermolecular SN2 reaction is typical for many chloroacetamides. acs.orgacs.org

Amide Cleavage : In some cases, particularly where the N-substituents create significant steric hindrance that slows the attack at the α-carbon, direct hydrolysis of the amide bond can occur, yielding the corresponding aniline (B41778) and chloroacetic acid. acs.orgacs.org

Acid-Catalyzed Hydrolysis : In acidic media, the primary degradation pathway is the cleavage of the amide bond. This reaction yields the parent aniline (in this case, 2-ethynylaniline) and chloroacetic acid. For N-aryl-2-chloroacetamides that possess N-alkoxyalkyl substituents, cleavage of the ether group can also occur under acidic conditions. nih.govacs.org

The table below summarizes the general outcomes of chemical hydrolysis for the N-aryl-2-chloroacetamide class.

ConditionPrimary PathwayGeneral Products
Basic (e.g., NaOH) Nucleophilic Substitution (SN2)2-hydroxy-N-arylacetamide, Chloride
Amide Cleavage (less common)Aryl aniline, Chloroacetic acid
Acidic (e.g., HCl) Amide CleavageAryl aniline, Chloroacetic acid

Microbial Degradation

In soil and aquatic environments, microbial activity is a significant pathway for the degradation of chloroacetamide compounds. Research on chloroacetamide herbicides like alachlor (B1666766) and butachlor (B1668075) has established a common metabolic sequence. researchgate.netnih.gov The process is typically initiated by transformations of the N-substituent, followed by the hydrolysis of the amide bond. researchgate.net For a compound like this compound, which lacks a complex N-alkyl group, the pathway would likely proceed directly to amide hydrolysis.

The established pathway involves:

Initial transformation (e.g., N-dealkylation, if applicable). nih.gov

Hydrolysis of the resulting chloroacetamide intermediate to yield the corresponding aniline. researchgate.net

Further degradation of the aniline derivative, which can ultimately lead to complete mineralization through intermediates like catechol. nih.gov

This biodegradation highlights the potential for environmental breakdown of this compound into 2-ethynylaniline (B1227618).

Functional Group Interconversions on the Aryl Ring or Acetamide Side Chain

The distinct functional groups of this compound allow for a variety of selective chemical modifications.

Acetamide Side Chain Interconversions

The most prominent feature of the acetamide side chain is the α-chloro substituent. The carbon-chlorine bond is highly susceptible to nucleophilic substitution, making the molecule an effective alkylating agent. researchgate.netresearchgate.net This reactivity is the cornerstone of many synthetic applications and the biological activity of this class of compounds. researchgate.netnih.gov

The chlorine atom can be readily displaced by a wide range of nucleophiles in bimolecular nucleophilic substitution (SN2) reactions. nih.govacs.org

Reaction with O-Nucleophiles : Alkoxides and phenoxides can displace the chloride to form the corresponding ethers.

Reaction with N-Nucleophiles : Amines and azides react to form substituted glycine amides and azido-acetamides, respectively.

Reaction with S-Nucleophiles : Thiols and thiocyanates are effective nucleophiles, leading to the formation of thioethers and thiocyanoacetamides. researchgate.net The reaction with sulfur nucleophiles is particularly relevant in biological systems, such as conjugation with glutathione. nih.gov

These transformations are summarized in the following table.

NucleophileReagent ExampleProduct Type
Oxygen Sodium Methoxide (NaOCH₃)Methoxy-acetamide
Nitrogen Ammonia (NH₃)Amino-acetamide
Sulfur Sodium Thiophenoxide (NaSPh)Phenylthio-acetamide
Sodium Hydrogen Selenide (NaHSe)Diorganyl Selenide

Aryl Ring and Ethynyl Group Interconversions

The 2-ethynylphenyl group offers multiple sites for functional group interconversion. The terminal alkyne is a particularly versatile functional group in organic synthesis.

Reactions of the Ethynyl Group :

Hydration : In the presence of a mercury(II) catalyst and acid, the terminal alkyne can undergo hydration according to Markovnikov's rule to yield the corresponding methyl ketone, 2-chloro-N-(2-acetylphenyl)acetamide.

Reduction : The alkyne can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst will produce the corresponding alkene, 2-chloro-N-(2-vinylphenyl)acetamide. Complete reduction to the ethyl group, yielding 2-chloro-N-(2-ethylphenyl)acetamide, can be achieved with catalysts like palladium on carbon under a hydrogen atmosphere.

Metal-Catalyzed Coupling : The terminal alkyne is an excellent substrate for various coupling reactions. The Sonogashira coupling, using a palladium catalyst and a copper(I) co-catalyst, allows for the formation of a new carbon-carbon bond with aryl or vinyl halides.

Cycloaddition Reactions : The ethynyl group can participate in cycloaddition reactions. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," which reacts with an organic azide to form a stable 1,2,3-triazole ring.

Reactions on the Aromatic Ring :

Electrophilic Aromatic Substitution : The acetamido group is an activating, ortho-, para-directing group. While the ortho position is sterically hindered, electrophilic substitution (e.g., nitration, halogenation) would be expected to occur at the para position relative to the acetamido group (position 5 of the ring). The reactivity will be influenced by the presence of the ethynyl group.

The table below outlines key transformations involving the ethynylphenyl moiety.

Reaction TypeReagentsFunctional Group Formed
Hydration H₂SO₄, H₂O, HgSO₄Methyl Ketone (-COCH₃)
Partial Reduction H₂, Lindlar's CatalystVinyl (-CH=CH₂)
Full Reduction H₂, Pd/CEthyl (-CH₂CH₃)
Sonogashira Coupling R-X, Pd(PPh₃)₄, CuI, BaseInternal Alkyne (-C≡C-R)
Azide-Alkyne Cycloaddition R-N₃, Cu(I) catalyst1,2,3-Triazole

In-Depth Analysis of this compound Remains Limited in Publicly Available Research

A comprehensive article detailing the advanced structural and spectroscopic characterization of the chemical compound this compound cannot be generated at this time due to a lack of specific experimental and theoretical data in publicly accessible scientific literature.

Detailed searches for research findings on this particular molecule did not yield specific data sets for X-ray crystallography, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), or mass spectrometry. Furthermore, computational studies, including Density Functional Theory (DFT) calculations, Molecular Electrostatic Potential (MESP), and Natural Bond Orbital (NBO) analysis, specifically for this compound, were not found.

While extensive research exists for structurally related N-phenylacetamide derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from these analogues. Scientific accuracy demands that data from one compound not be substituted for another, as even minor structural changes, such as the presence and position of the ethynyl group, can significantly alter crystallographic, spectroscopic, and electronic properties.

Therefore, the generation of a scientifically accurate and thorough article adhering to the requested detailed outline is not feasible until dedicated research on this compound is published and becomes available.

Advanced Structural and Spectroscopic Characterization in Academic Research

Computational Chemistry and Theoretical Investigations of Molecular Systems

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts in Crystal Packing

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. By mapping the electron distribution of a molecule in relation to its neighbors, this method provides a detailed breakdown of the various close contacts that stabilize the crystal structure. For derivatives of 2-chloro-N-phenylacetamide, Hirshfeld analysis reveals the relative contributions of different types of interactions, such as hydrogen bonds and van der Waals forces.

A hypothetical breakdown of intermolecular contacts for 2-chloro-N-(2-ethynylphenyl)acetamide, based on analyses of related structures, is presented in the table below. This table illustrates how the contributions of various interactions are typically quantified.

Interaction TypeContribution (%)
H···H-
C-H···π-
N-H···O-
C-H···Cl-
Other-

Time-Dependent DFT (TD-DFT) for Electronic Absorption Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the electronic excited states of molecules. This computational approach allows for the prediction of electronic absorption spectra, providing valuable information about the wavelengths of light a molecule absorbs and the nature of the corresponding electronic transitions.

For organic molecules like this compound, TD-DFT calculations can elucidate the energies of vertical electronic excitations from the ground state to various excited states. The results are typically presented in terms of the absorption wavelength (λmax), the oscillator strength (f), which is a measure of the transition probability, and the major contributing orbital transitions (e.g., HOMO → LUMO).

While specific TD-DFT data for this compound is not available in the provided search results, studies on structurally related compounds demonstrate the utility of this method. These studies often reveal that the primary absorption bands in the UV-visible region correspond to π → π* transitions within the aromatic system. The specific substitution pattern on the phenyl ring, including the ethynyl (B1212043) and chloroacetamide groups, would modulate the energies of the frontier molecular orbitals (HOMO and LUMO) and thus influence the absorption spectrum.

The following interactive table presents a hypothetical summary of TD-DFT calculation results for the most significant electronic transitions of this compound, based on typical findings for similar aromatic amides.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S1---
S0 → S2---

Role As a Key Intermediate in Complex Chemical Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

The dual reactivity of 2-chloro-N-(2-ethynylphenyl)acetamide is particularly well-suited for the synthesis of a range of heterocyclic compounds through intramolecular and intermolecular cyclization strategies. The chloroacetamide moiety serves as an electrophilic site, while the ethynyl (B1212043) group can participate in various cycloaddition and coupling reactions.

Imidazo[1,2-a]pyridines: The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold, a core structure in many pharmaceutical agents, can be envisioned through tandem reactions. rsc.org Methodologies involving the reaction of 2-aminopyridines with ketones, followed by cyclization, are well-established for forming this heterocyclic system. rsc.org In a potential application, the chloroacetamide group of this compound could react with a 2-aminopyridine (B139424) derivative, followed by an intramolecular cyclization involving the ethynyl group to construct the fused imidazole (B134444) ring.

Triazoles: The terminal alkyne of this compound makes it an ideal substrate for the well-known copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". frontiersin.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. frontiersin.orgscielo.br By reacting this compound with an organic azide (B81097), a triazole ring can be readily introduced. Furthermore, the chloroacetamide portion of the molecule can be converted to an azide, allowing for subsequent click reactions. For instance, substitution of the chloride with sodium azide would yield 2-azido-N-(2-ethynylphenyl)acetamide, a precursor that can then undergo intramolecular or intermolecular cycloadditions. General methods for synthesizing triazoles from terminal alkynes are well-documented, highlighting the feasibility of this transformation. nih.govnih.gov

The following table outlines representative transformations for the synthesis of triazoles from terminal alkynes.

Alkyne SubstrateAzide ReagentCatalyst/ConditionsProduct Type
Terminal AlkyneTrimethylsilyl (B98337) azidePd(0)-Cu(I) bimetallic catalystAllyltriazole
PhenylacetyleneBenzyl azideElectrochemically generated Cu(I)1-benzyl-4-phenyl-1H-1,2,3-triazole
Terminal AlkyneOrganic AzideCs₂CO₃/DMSOVinyl-1,2,3-triazole

Chromenones: The synthesis of chromone (B188151) derivatives often involves the reaction of phenolic precursors. While a direct synthesis from this compound is not immediately obvious, related structures can be accessed through Sonogashira cross-coupling reactions of 3-halochromones with terminal acetylenes. researchgate.net This suggests that the ethynyl group of the title compound could be coupled with a suitable chromone precursor to generate more complex derivatives. Additionally, the synthesis of amide-containing chromones is an active area of research. nih.gov

The table below summarizes key findings in the synthesis of chromone derivatives.

Reactant 1Reactant 2Reaction TypeKey Outcome
3-HalochromonesTerminal AcetylenesSonogashira cross-couplingSynthesis of 3-(1-alkynyl)chromones
2-Imino-2H-chromene-3-carbo(thio)amidesVarious reagentsRecyclizationSynthesis of complex heterocyclic systems

Scaffold for the Construction of Architecturally Complex Organic Molecules

Beyond the synthesis of discrete heterocyclic systems, this compound serves as a valuable scaffold upon which more elaborate and architecturally complex organic molecules can be built. Its bifunctionality allows for sequential or tandem reactions to construct fused polycyclic systems.

The strategic combination of reactions at the chloroacetamide and ethynyl sites opens pathways to novel molecular frameworks. For example, an initial reaction at the chloroacetamide moiety, such as substitution with a nucleophile, can introduce a new functional group. This new group can then participate in a subsequent intramolecular reaction with the ethynyl group, leading to the formation of a new ring system. Such cascade reactions are a powerful tool in organic synthesis for rapidly building molecular complexity from simple starting materials. While specific examples utilizing this compound are not extensively documented, the principle is well-established with similar bifunctional building blocks. nih.gov

Utility in Material Science Research as Building Blocks for Advanced Materials

In the realm of material science, molecules containing both amide and ethynyl functionalities are of significant interest as monomers or building blocks for functional polymers. nih.gov The amide group can participate in hydrogen bonding, which can impart specific structural properties and thermal stability to a polymer. digitellinc.com The ethynyl group, on the other hand, is a versatile functional group for polymerization reactions, such as addition polymerization or cross-linking.

The presence of the ethynylphenyl group in this compound makes it a potential precursor for the synthesis of poly(phenylene ethynylene)s (PPEs) or other conjugated polymers. These materials are known for their interesting electronic and optical properties. Furthermore, the chloroacetamide group could be modified post-polymerization to introduce other functionalities along the polymer backbone, allowing for the fine-tuning of material properties. The synthesis of functionalized polyamides and polyamidoamines is a growing field, with applications in biomaterials and engineering plastics. mdpi.com The development of dendritic structures from amide precursors also highlights the potential for creating highly branched, functional macromolecules. nih.gov

Future Research Directions and Emerging Methodologies

Development of Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in academic and industrial research. For the synthesis and subsequent transformations of 2-chloro-N-(2-ethynylphenyl)acetamide, a shift towards more environmentally benign methods is anticipated. Future research will likely focus on minimizing waste, reducing energy consumption, and utilizing less hazardous substances.

One promising area is the adoption of microwave-assisted organic synthesis (MAOS). tandfonline.com Microwave irradiation can significantly accelerate reaction times, improve yields, and enhance the purity of products compared to conventional heating methods. tandfonline.com The application of MAOS to the synthesis of indole (B1671886) derivatives has already demonstrated its potential for creating these valuable scaffolds in a more sustainable manner. tandfonline.com Another key aspect of green chemistry is the use of eco-friendly solvents. Research is ongoing to replace traditional volatile organic compounds with greener alternatives like water, ethanol, or ionic liquids in the synthesis of heterocyclic compounds. beilstein-journals.orgacs.org The development of catalyst-free and chromatography-free reaction conditions, as demonstrated in some modern indole syntheses, further contributes to the sustainability of these processes by simplifying workup procedures and reducing solvent usage. acs.orgacs.org

Green Chemistry ApproachPotential Application to this compoundAnticipated Benefits
Microwave-Assisted SynthesisCyclization to form indole or quinoline (B57606) derivatives.Reduced reaction times, increased yields, lower energy consumption. tandfonline.com
Use of Green SolventsSynthesis of the parent compound and subsequent reactions.Reduced environmental impact, improved safety profile. beilstein-journals.orgacs.org
Catalyst-Free ReactionsDevelopment of novel cyclization protocols.Simplified purification, reduced metal waste. acs.orgacs.org
Multicomponent ReactionsOne-pot synthesis of complex indole derivatives.Increased atom economy, reduced number of synthetic steps. rsc.org

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The cyclization of this compound and its derivatives is often mediated by metal catalysts. The exploration of novel catalytic systems is a vibrant area of research, aiming for higher efficiency, better selectivity, and broader substrate scope. Gold and silver catalysts are well-known for their ability to activate alkyne moieties due to their π-acidic nature, facilitating cyclization reactions. acs.org Recent research has demonstrated the use of gold catalysis in a variety of alkyne cyclizations to produce diverse heterocyclic structures. ntnu.eduresearchgate.net

Furthermore, other transition metals such as palladium, copper, and iron have also been employed in the synthesis of isoxazoles and other heterocycles from alkyne precursors. rsc.org The development of recyclable catalysts, including nanoparticle-based systems and those supported on materials like silica (B1680970) or organic frameworks, is a key trend. mdpi.com These heterogeneous catalysts offer the advantages of easy separation from the reaction mixture and the potential for reuse, aligning with the principles of green chemistry. mdpi.com The design of chiral catalysts for enantioselective cyclizations represents another important frontier, enabling the synthesis of optically active indole derivatives with potential applications in pharmacology.

Advanced Computational Modeling for Reaction Pathway Prediction and Mechanism Elucidation

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. Density Functional Theory (DFT) calculations are increasingly used to investigate reaction mechanisms, rationalize selectivity, and guide the design of new experiments. acs.orgresearchgate.netrsc.org For the cyclization of this compound, computational modeling can provide valuable insights into the transition states and intermediates involved in different reaction pathways, such as 5-exo-dig versus 6-endo-dig cyclizations. researchgate.net

Recent studies on related alkyne cyclizations have utilized computational methods to explain the regioselectivity observed with different catalytic systems and substrates. nih.gov By modeling the interaction of the alkyne moiety with the catalyst and the subsequent intramolecular attack, researchers can predict which cyclization pathway is energetically more favorable. acs.orgresearchgate.net This predictive power can accelerate the discovery of new reactions and optimize existing ones, reducing the need for extensive empirical screening.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and easier scalability. springerprofessional.desci-hub.se The synthesis of heterocyclic compounds, which are central to medicinal chemistry, is an area where flow chemistry is having a significant impact. springerprofessional.dedurham.ac.uk The integration of this compound into flow chemistry setups could enable the rapid and efficient production of a library of indole derivatives.

Automated synthesis platforms, often coupled with flow reactors, allow for the systematic variation of reaction parameters and building blocks, accelerating the drug discovery process. durham.ac.ukuc.pt These systems can perform multi-step syntheses, including in-line purification and analysis, minimizing manual intervention. uc.ptresearchgate.net The application of flow chemistry to the synthesis of natural products and medicinally relevant heterocycles has been well-documented, and similar strategies could be applied to the elaboration of the this compound scaffold. durham.ac.uk

Flow Chemistry AdvantageRelevance to this compound Chemistry
Enhanced SafetyBetter control over reaction temperature and pressure, especially for exothermic cyclization reactions. sci-hub.se
Improved ReproducibilityPrecise control over reaction parameters leads to more consistent product quality. sci-hub.se
ScalabilityStraightforward scaling of production from milligram to kilogram quantities. sci-hub.se
AutomationEnables high-throughput synthesis of derivative libraries for screening. durham.ac.uk

Design of Next-Generation Scaffolds for Diverse Chemical Applications

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmaceutical agents. mdpi.comresearchgate.net this compound serves as a valuable starting material for the construction of novel indole-based scaffolds with diverse biological activities. mdpi.com Future research will focus on developing synthetic strategies to generate skeletally diverse and complex molecules from this precursor. sciencedaily.comsemanticscholar.org

By employing techniques such as divergent synthesis, researchers can create libraries of compounds with varied substitution patterns and ring systems. semanticscholar.org These libraries can then be screened for biological activity against a range of therapeutic targets, including those for cancer, infectious diseases, and neurodegenerative disorders. mdpi.comnih.gov The combination of innovative synthetic methodologies with a deep understanding of structure-activity relationships will be crucial for the design of next-generation drugs based on the indole scaffold derived from this compound.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-(2-ethynylphenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidoalkylation. For example, reacting 2-ethynylaniline with chloroacetyl chloride in the presence of a weak base (e.g., K₂CO₃) in acetonitrile at room temperature for 24 hours yields the target compound. Optimize conditions by monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1:1.5 molar ratio of amine to chloroacetyl chloride). Purification via column chromatography with ethyl acetate/hexane (1:3) removes unreacted starting materials .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use multi-spectral analysis:
  • NMR : Confirm the ethynyl proton (C≡C-H) at δ 2.8–3.2 ppm (¹H NMR) and sp-hybridized carbons at 70–85 ppm (¹³C NMR).
  • IR : Verify C≡C stretching at ~2100 cm⁻¹ and amide C=O at ~1650 cm⁻¹.
  • X-ray crystallography : Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) and confirm bond angles (amide N–C=O ~120°) .

Q. What safety precautions are necessary when handling the ethynyl group in this compound?

  • Methodological Answer : Due to the ethynyl group’s reactivity:
  • Work under inert atmosphere (N₂/Ar) to prevent oxidative side reactions.
  • Use explosion-proof equipment and avoid open flames.
  • Wear PPE (gloves, goggles) to mitigate skin/eye irritation risks, as noted in safety sheets for structurally related chloroacetamides .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR signals) in this compound?

  • Methodological Answer : Contradictions may arise from tautomerism or impurities. For example, ethynyl proton splitting in ¹H NMR could indicate trace metal catalysis. Strategies:
  • Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks.
  • Use LC-MS to identify side products (e.g., dimerization via Glaser coupling).
  • Recrystallize with ethanol/water to remove polar impurities .

Q. What computational approaches predict the reactivity of the ethynyl group in further functionalization?

  • Methodological Answer : Density Functional Theory (DFT) studies can model ethynyl reactivity:
  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Simulate transition states for Sonogashira coupling or click reactions.
  • Validate models against experimental X-ray data (e.g., bond lengths: C≡C ~1.20 Å) .

Q. What strategies prevent premature ethynyl group reactions during multi-step synthesis?

  • Methodological Answer : Protect the ethynyl group using:
  • Trimethylsilyl (TMS) protection : Introduce TMSCl before sensitive steps (e.g., acidic conditions).
  • Low-temperature protocols : Conduct reactions below –20°C to suppress Glaser coupling.
  • Inert solvents : Use degassed THF or DMF to minimize oxidative dimerization .

Q. How do structural variations (e.g., substituents on the phenyl ring) affect biological activity in related chloroacetamides?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies show:
  • Electron-withdrawing groups (e.g., –NO₂) enhance herbicidal activity by increasing electrophilicity.
  • Ortho-substituents (e.g., –Cl) sterically hinder target binding, reducing potency.
  • Use in vitro assays (e.g., enzyme inhibition) and docking studies to correlate substituent effects with bioactivity .

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